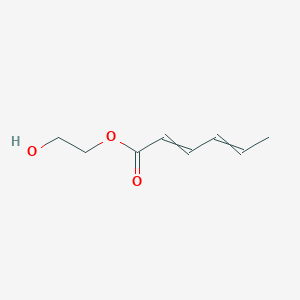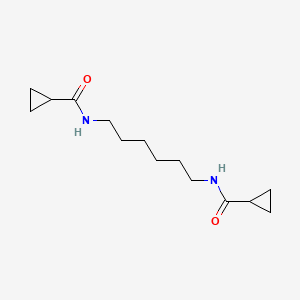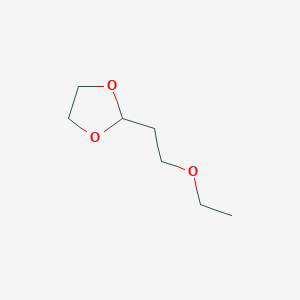
2-(2-Ethoxyethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by a dioxolane ring substituted with a 2-ethoxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-1,3-dioxolane typically involves the reaction of ethylene glycol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve moderate temperatures and the use of a solvent such as toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Ethoxyethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields diols.
Substitution: Results in the formation of various substituted dioxolanes depending on the substituent introduced.
科学研究应用
2-(2-Ethoxyethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical formulations.
作用机制
The mechanism of action of 2-(2-Ethoxyethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, thereby modulating their activity. The dioxolane ring provides a stable framework that can interact with various biological molecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
2-Ethoxyethanol: A solvent with similar chemical properties but lacks the dioxolane ring.
2-Ethoxyethyl acetate: Another solvent with an ester functional group instead of the dioxolane ring.
1,3-Dioxolane: The parent compound without the ethoxyethyl substitution.
Uniqueness
2-(2-Ethoxyethyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the ethoxyethyl group. This combination imparts distinct chemical properties, such as enhanced solubility and stability, making it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
89769-17-5 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
2-(2-ethoxyethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H14O3/c1-2-8-4-3-7-9-5-6-10-7/h7H,2-6H2,1H3 |
InChI 键 |
OXCNSMPEOCUTLC-UHFFFAOYSA-N |
规范 SMILES |
CCOCCC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![N-[2-(3-Oxocyclohex-1-en-1-yl)ethyl]formamide](/img/structure/B14383271.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
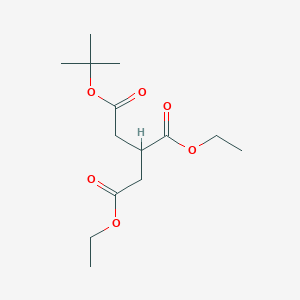

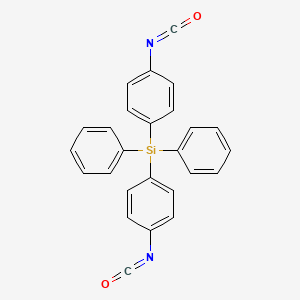

![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
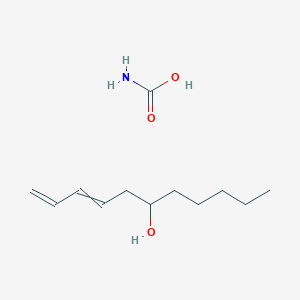
![1-[3-Chloro-4-(diethylamino)-5-nitrophenyl]ethan-1-one](/img/structure/B14383319.png)

